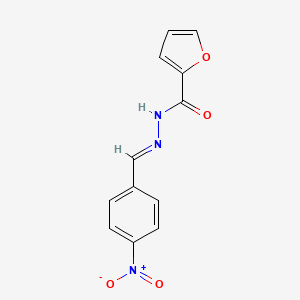

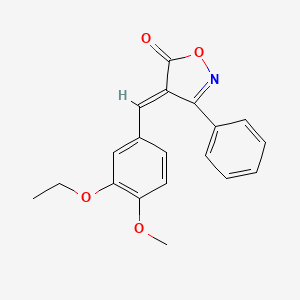

![molecular formula C18H21N3O3 B5502385 4-[4-(1-羟基-2-苯乙基)哌啶-1-基]嘧啶-5-羧酸](/img/structure/B5502385.png)

4-[4-(1-羟基-2-苯乙基)哌啶-1-基]嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid involves multiple steps and methodologies. For example, the synthesis of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and their derivatives showcases a method for creating compounds with potential pharmacological properties, indicating a complex synthetic pathway that could relate to the synthesis of our compound of interest (Śladowska et al., 1999). Another method involves a one-pot, three-component synthesis using p-toluenesulfonic acid for catalysis, highlighting an efficient synthetic strategy for producing complex pyrimidines (Thabet et al., 2022).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives provide insights into the conformation and packing of molecules in crystals, crucial for understanding the physical and chemical behavior of our compound. Hydroxy derivatives of hydropyridine, for example, show considerable conformational flexibility and can form an extended network of intramolecular and intermolecular hydrogen bonds, which may also apply to the structural analysis of 4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can include various transformations, such as oxidative decarboxylation, beta-iodination of amino acids, and Suzuki cross-coupling reactions. These reactions are pivotal for modifying the compound's structure and enhancing its pharmacological profile or physical-chemical properties (Boto et al., 2001). For instance, the synthesis of 5-pyrimidylboronic acid and its derivatives through Suzuki cross-coupling reactions showcases the versatility of pyrimidine derivatives in chemical synthesis, which is relevant for the chemical modification of our compound of interest (Saygılı et al., 2004).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as their spectroscopic properties and quantum mechanical studies, provide valuable data for predicting the behavior of 4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid. The spectroscopic analysis can reveal details about the compound's structure and interactions at the molecular level, aiding in the understanding of its physical characteristics (Devi et al., 2020).

科学研究应用

DNA 切割和光产物

研究表明,某些哌啶衍生物(与本主题化合物类似)在识别和切割无碱基 DNA 和紫外线照射的 DNA 时很有价值,而不会造成非特异性损伤。具体而言,已发现二胺衍生物在中性 pH 值下有效切割无碱基 DNA,为传统使用热哌啶提供了一种替代方案。这种方法为研究 DNA 损伤和修复机制提供了一种破坏性较小的途径,这对于理解遗传疾病和开发基因疗法至关重要 (McHugh & Knowland, 1995).

哌啶衍生物的合成

另一项研究重点关注了由丝氨酸合成的哌啶衍生物,展示了哌啶基化合物在化学合成中的多功能性。这项研究为具有氮上的α取代基的光学纯哌啶提供了一条通用途径,作为产生包含取代哌啶单元的广泛胺类化合物的通用中间体 (Acharya & Clive, 2010).

抗血管生成和 DNA 切割活性

一项关于新型 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的研究证明了显着的抗血管生成和 DNA 切割活性。这些发现表明此类化合物在抗癌治疗中的潜力,突出了它们阻断血管形成和与 DNA 相互作用的能力 (Kambappa et al., 2017).

抗菌活性

哌啶衍生物也因其抗菌特性而受到研究。例如,嘧啶腈衍生物已显示出诱导细菌细胞膜破裂和崩解的潜力,表明它们可用作针对各种细菌菌株的抗菌剂 (Bhat & Begum, 2021).

量子化学和分子动力学模拟

最后,已经进行了量子化学和分子动力学模拟研究来预测哌啶衍生物对铁腐蚀的抑制效率。这项研究突出了这些化合物在工业环境中的更广泛应用,例如在防止金属腐蚀方面,进一步证明了它们的化学多功能性 (Kaya et al., 2016).

安全和危害

This compound is likely to have similar safety and hazard profiles to other fentanyl analogues. In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

未来方向

属性

IUPAC Name |

4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-16(10-13-4-2-1-3-5-13)14-6-8-21(9-7-14)17-15(18(23)24)11-19-12-20-17/h1-5,11-12,14,16,22H,6-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPULOWWZSCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CC2=CC=CC=C2)O)C3=NC=NC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1-Hydroxy-2-phenylethyl)piperidin-1-YL]pyrimidine-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

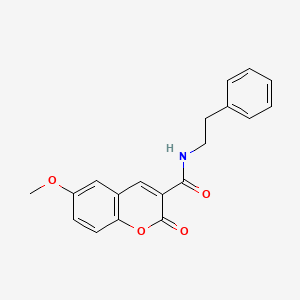

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

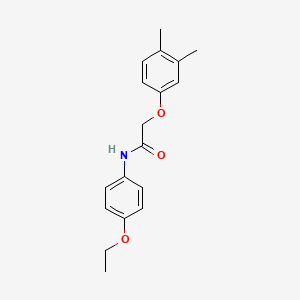

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

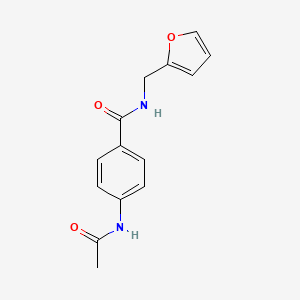

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)